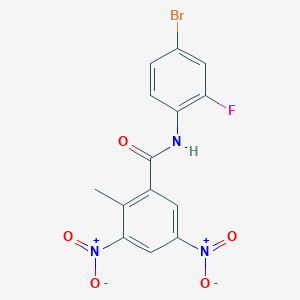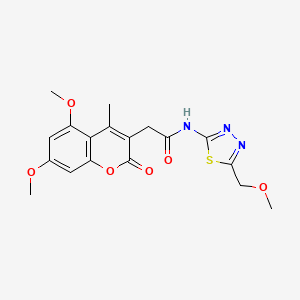![molecular formula C18H17ClFN3O3 B11019339 2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11019339.png)
2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone is a complex organic compound characterized by the presence of chloro, fluoro, and nitro functional groups attached to a phenyl ring and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone typically involves multi-step organic reactions. One common approach is to start with the chlorination and fluorination of a phenyl ring, followed by the introduction of a nitro group. The piperazine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.
科学的研究の応用
2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
2-Chloro-6-fluorophenol: Shares the chloro and fluoro functional groups but lacks the piperazine and nitro groups.
2-Chloro-4-fluorophenylacetonitrile: Similar in structure but contains a nitrile group instead of the piperazine and nitro groups.
2-Bromo-4-chloro-6-fluorophenol: Contains bromine instead of the nitro group.
Uniqueness
2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H17ClFN3O3 |
|---|---|
分子量 |
377.8 g/mol |
IUPAC名 |
2-(2-chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H17ClFN3O3/c19-16-2-1-3-17(20)15(16)12-18(24)22-10-8-21(9-11-22)13-4-6-14(7-5-13)23(25)26/h1-7H,8-12H2 |
InChIキー |
OTNCBXQCCJJNBD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11019273.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide](/img/structure/B11019275.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B11019282.png)
![1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11019283.png)


![4-[(3-Methoxypropyl)carbamoyl]phenyl acetate](/img/structure/B11019309.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11019310.png)

![2-(2-chloro-6-fluorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11019317.png)
![(2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid](/img/structure/B11019325.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11019329.png)
![Methyl 3-nitro-5-{[2-(propan-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B11019331.png)
